Silane, cyclopentyl-
Overview
Description
Silane, cyclopentyl- is an organosilicon compound with the chemical formula C5H12Si. It is a colorless liquid with a boiling point of approximately 137-139 degrees Celsius and a density of about 0.77 g/ml . Silane, cyclopentyl- is soluble in organic solvents such as ethanol and dimethylformamide. It is primarily used as an intermediate in the synthesis of other organosilicon compounds and as a catalyst or reducing agent in organic synthesis reactions .
Preparation Methods
Silane, cyclopentyl- can be synthesized through various methods:
Reaction with Cyclopentyl Halides: Silane, cyclopentyl- can be obtained by reacting cyclopentyl halides with silicon or organosilicon compounds.
Reduction of Cyclopentyltrichlorosilane: Another method involves the reduction of cyclopentyltrichlorosilane using lithium aluminium tetrahydride in various solvents.
Chemical Reactions Analysis
Silane, cyclopentyl- undergoes several types of chemical reactions:
Oxidation: Silane, cyclopentyl- can be oxidized to form cyclopentylsiloxane.
Reduction: It can be reduced to form cyclopentylsilane derivatives.
Substitution: Silane, cyclopentyl- can undergo substitution reactions with various reagents to form different organosilicon compounds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or ozone.
Reducing Agents: Such as lithium aluminium hydride.
Substitution Reagents: Such as halogens or alkyl groups.
The major products formed from these reactions include cyclopentylsiloxane, cyclopentylsilane derivatives, and various substituted organosilicon compounds .
Scientific Research Applications
Silane, cyclopentyl- has several scientific research applications:
Biology: Silane, cyclopentyl- derivatives are used in the development of new materials for biological applications, such as drug delivery systems and biomaterials.
Medicine: Silane, cyclopentyl- is used in the synthesis of pharmaceuticals and other medical compounds.
Industry: It is used as a surfactant, polymer additive, and solvent in various industrial applications.
Mechanism of Action
The mechanism by which cyclopentylsilane exerts its effects involves its ability to act as a reducing agent or catalyst in chemical reactions. Silane, cyclopentyl- can donate electrons to other molecules, facilitating the reduction of various compounds. It can also act as a catalyst by lowering the activation energy of chemical reactions, thereby increasing the reaction rate .
Comparison with Similar Compounds
Silane, cyclopentyl- can be compared with other similar organosilicon compounds, such as:
Cyclopentasilane: A cyclic compound of silicon and hydrogen with the chemical formula Si5H10.
Cyclopentyltrichlorosilane: Used as a precursor in the synthesis of cyclopentylsilane and other organosilicon compounds.
Silane, cyclopentyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
InChI |
InChI=1S/C5H9Si/c6-5-3-1-2-4-5/h5H,1-4H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEVJNUZWXZOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422602 | |
Record name | Cyclopentylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80249-74-7 | |
Record name | Cyclopentylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for cyclopentylsilane?
A1: Cyclopentylsilane can be synthesized by reacting iodosilane with cyclopentylmagnesium bromide. [, ] This reaction yields cyclopentylsilane, similar to the synthesis of cyclobutyl and cyclopropylsilane.
Q2: What insights do we have into the structure of cyclopentylsilane?
A3: Several studies have investigated the structural characteristics of cyclopentylsilane. Research utilizing electron diffraction techniques has provided insights into its molecular structure and pseudorotational motion. [] Additionally, Raman and infrared spectroscopy studies have been conducted to elucidate its conformational stability and assign vibrational modes. [] A study focusing on 1,1,1-trifluorocyclopentylsilane employed broadband microwave spectroscopy to analyze its structural features. []
Q3: Has cyclopentylsilane been used in any complex synthetic applications?
A4: Yes, cyclopentylsilane has proven valuable in total synthesis endeavors. Researchers successfully employed a derivative of cyclopentylsilane, specifically an allylic silane, as a key building block in the total synthesis of (+)-4,5-deoxyneodolabelline, a natural product belonging to the dolabellane diterpene family. [] This synthesis highlights the potential of cyclopentylsilane derivatives in constructing complex molecules.
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